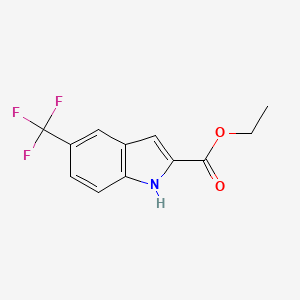

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester

Übersicht

Beschreibung

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the indole ring enhances the compound’s chemical stability and biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-(Trifluoromethyl)indole.

Carboxylation: The indole derivative is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position.

Esterification: Finally, the carboxylic acid is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common in industrial settings to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxides .

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester (C12H10F3NO2) is a chemical compound with a molecular weight of 257.21 . It is an intermediate in organic syntheses . More specifically, scientific literature has documented its role in HIV-1 integrase inhibition and its broader applications in pharmaceutical chemistry.

As an Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis . As such, it serves as a building block for creating more complex molecules with specific desired properties. Capot Chemical Company indicates that it can produce this compound in scales up to 100 kg, highlighting its potential for larger scale applications .

HIV-1 Integrase Strand Transfer Inhibitors

Indole-2-carboxylic acid derivatives, including this compound, have been identified as effective inhibitors of HIV-1 integrase strand transfer .

Key findings:

- Compound 3 , an indole-2-carboxylic acid derivative, effectively inhibits the strand transfer of HIV-1 integrase . Binding conformation analysis reveals that the indole core and C2 carboxyl group chelate two magnesium ions within the active site of integrase .

- Structural optimizations on compound 3 led to derivative 20a , which markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .

- The introduction of a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for developing integrase inhibitors .

Design of Novel Integrase Inhibitors

Further research in the field has focused on the rational design and synthesis of novel indole-2-carboxylic acid derivatives to combat HIV-1 integrase . Key strategies include:

- Adding halogenated phenyls to the chemical structure to form π-π stacking interactions with dC20 .

- Introducing bulky hydrophobic pharmacophores to fill the space in the hydrophobic cavity near the integrase active site .

- Modifying the C2 carboxyl group to improve chelation with metal ions of the intasome core .

One study showed that all synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with IC50s ranging from 0.13 to 6.85 μM . The introduction of long-chain p-trifluorophenyl or o-fluorophenyl at the C3 position of the indole core significantly improved activity .

VEGFR-2 Tyrosine Kinase Inhibitors

A study has explored a new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential inhibitors of VEGFR-2 tyrosine kinase (TK) .

Anti-inflammatory Applications

Certain indoles are useful in the treatment of inflammation . For example, 1-(4-Isopropoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-indole-2-carboxylic acid and 5-(4-Isopropoxyphenyl)indole-2-carboxylic acid ethyl ester have shown promise in this area .

Modulating T Helper Cells

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The indole ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(Trifluoromethyl)indole

- Indole-2-carboxylic acid ethyl ester

- 4-(Trifluoromethyl)benzaldehyde

- 3-Methylindole

Uniqueness

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester is unique due to the presence of both the trifluoromethyl group and the ethyl ester group. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry .

Biologische Aktivität

5-(Trifluoromethyl)indole-2-carboxylic acid ethyl ester, with the CAS number 201929-84-2, is a compound characterized by its unique trifluoromethyl group and indole structure. This compound has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anticancer, and antiviral properties. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10F3N1O2

- Molecular Weight : 257.21 g/mol

- Structure : The compound features a trifluoromethyl group at the 5-position of the indole ring and an ethyl ester at the carboxylic acid position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- VEGFR-2 Inhibition : Research has shown that this compound inhibits the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. By binding to VEGFR-2, it prevents the receptor's kinase activity, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : The trifluoromethyl group enhances lipophilicity, allowing for better interaction with enzymes involved in inflammatory pathways. This modulation suggests potential therapeutic applications in treating inflammatory diseases.

- Antiviral Activity : The compound has demonstrated promising results against viral infections, particularly HIV-1. Studies indicate that it can inhibit the strand transfer of HIV integrase, showing IC50 values as low as 0.13 μM for some derivatives .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Study 1: VEGFR-2 Inhibition

A study demonstrated that this compound effectively inhibited VEGFR-2, leading to reduced angiogenesis in cancer models. The compound's binding affinity was assessed using molecular docking studies, revealing strong interactions with key residues in the receptor's active site .

Case Study 2: Antiviral Activity Against HIV

In vitro assays evaluated the compound's efficacy against HIV-1 integrase. Derivatives of this compound were synthesized and tested, showing enhanced inhibitory effects compared to the parent compound. Notably, modifications at the C3 position significantly improved antiviral potency .

Case Study 3: Anti-inflammatory Properties

Research focused on the anti-inflammatory potential of this compound revealed its ability to inhibit pro-inflammatory cytokines in cellular models. This effect was attributed to its interference with NF-kB signaling pathways, suggesting therapeutic applications for chronic inflammatory conditions .

Eigenschaften

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c1-2-18-11(17)10-6-7-5-8(12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZOLYIGTWILKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589597 | |

| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201929-84-2 | |

| Record name | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.